Pyronine B
Overview
Description
Pyronine B is an organic cationic dye . It is often used as a solution-processable and heating-free n-type dopant for soft electronics . The empirical formula is C42H54Cl8Fe2N4O2 .
Synthesis Analysis
Pyrone moieties, which are present in Pyronine B, can be synthesized by a diverse range of synthetic methods, resulting in the formation of various derivatives through chemical modifications . Pyronine B and graphene were electropolymerized on the carbon molecular wire electrode (CMWE) by electrochemical method to get a PB-GR copolymer modified CMWE .
Molecular Structure Analysis
The molecular formula of Pyronine B is C21H27ClN2O . The average mass is 358.905 Da and the monoisotopic mass is 358.181183 Da .
Chemical Reactions Analysis
Pyrone moieties are present in natural products and can be synthesized by a diverse range of synthetic methods, resulting in the formation of various derivatives through chemical modifications . Pyronine B and graphene were electropolymerized on the carbon molecular wire electrode (CMWE) by electrochemical method to get a PB-GR copolymer modified CMWE .
Physical And Chemical Properties Analysis
Pyronine B has a molecular weight of 358.91 and is soluble in water . It should be stored at 2-8°C in a sealed container .
Scientific Research Applications
Fluorescence Applications
Pyronine B is known for its excellent fluorescence properties, which have widespread applications in chemistry and biology. It’s used in fluorescence microscopy and cell staining due to its ability to bind to acidic organelles within cells .
Complex Formation with Host Molecules
Research has shown that Pyronine B forms inclusion complexes with β-cyclodextrin (βCD), which can be used to study molecular interactions and dynamics .
Design of Fluorescent Probes
Pyronine B’s structure has been utilized in the design of fluorescent probes that target specific cellular components, such as mitochondria. These probes can be used for imaging and diagnostic purposes .
Spectrophotometric Studies
The dye’s interaction with cyclodextrins has been studied using spectrophotometric methods, providing insights into the kinetics and equilibrium of complex formations .
Synthetic Chemistry
Pyronine B derivatives are used in synthetic chemistry for their versatile scaffolds that can be modified and functionalized for various applications .
Pharmaceutical Research
In pharmaceutical research, Pyronine B analogues are explored for their potential therapeutic properties and drug delivery systems .
Future Directions
properties
IUPAC Name |
[6-(diethylamino)xanthen-3-ylidene]-diethylazanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N2O.ClH/c1-5-22(6-2)18-11-9-16-13-17-10-12-19(23(7-3)8-4)15-21(17)24-20(16)14-18;/h9-15H,5-8H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXZRDVVUVDYSCQ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C3C=CC(=[N+](CC)CC)C=C3O2.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
62669-69-6 (perchlorate) | |
Record name | Pyronine B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002150483 | |
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DSSTOX Substance ID |
DTXSID1062209 | |
Record name | Pyronine B | |
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Molecular Weight |
358.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Green needles; [Amresco MSDS] | |
Record name | Pyronine B | |
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Product Name |
Pyronine B | |
CAS RN |
2150-48-3 | |
Record name | Pyronine B | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2150-48-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Pyronine B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002150483 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PYRONINE B | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44690 | |
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Record name | Xanthylium, 3,6-bis(diethylamino)-, chloride (1:1) | |
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Record name | Pyronine B | |
Source | EPA DSSTox | |
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Record name | 3,6-bis(diethylamino)xanthylium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.755 | |
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Record name | PYRONINE B | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3P889IX5O | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Pyronine B?
A1: Pyronine B has a molecular formula of C17H19ClN2O and a molecular weight of 302.80 g/mol. []
Q2: What are the spectroscopic properties of Pyronine B?
A2: Pyronine B exhibits characteristic absorbance and fluorescence spectra. In aqueous solutions, it typically shows an absorbance maximum around 545-550 nm. [] The exact position of the absorbance and emission maxima can be influenced by factors such as solvent polarity, pH, and the presence of complexing agents. [, ]
Q3: How does Pyronine B interact with cyclodextrins?
A3: Pyronine B forms inclusion complexes with cyclodextrins, particularly β-cyclodextrin (βCD) and γ-cyclodextrin (γCD). This interaction is driven by hydrophobic forces and can lead to changes in the spectroscopic properties of Pyronine B, such as shifts in absorbance and fluorescence maxima, as well as changes in fluorescence intensity. [, , ]
Q4: Can Pyronine B be incorporated into polymer films?
A4: Yes, Pyronine B can be incorporated into polymer films, such as cellulose diacetate and polyvinyl alcohol. The presence of plasticizers in these films can impact the oxygen permeability and, consequently, the fluorescence properties of incorporated Pyronine B. []
Q5: How is Pyronine B used in analytical chemistry?
A5: Pyronine B acts as a spectroscopic probe in various analytical applications. It is used in the determination of compounds like glucose [], artemisinin [, ], vanadium [], nitrite [], chondroitin sulfate [], hyaluronic acid [], RNA [], heparin [], and iodide []. These methods rely on the changes in Pyronine B's spectroscopic properties upon interaction with the target analyte or through its involvement in enzyme-catalyzed reactions.
Q6: How is Pyronine B employed in fluorescence-based assays?
A6: Pyronine B serves as a fluorogenic substrate for enzymes like horseradish peroxidase (HRP) and tyrosinase. In the presence of these enzymes and their respective substrates (e.g., hydrogen peroxide, artemisinin), Pyronine B undergoes oxidation, leading to fluorescence quenching. This phenomenon allows for the indirect detection and quantification of the enzyme substrates. [, , ]
Q7: Can Pyronine B be used for metal ion detection?
A7: Yes, Pyronine B forms complexes with certain metal ions, causing changes in its spectroscopic properties. This characteristic has been exploited for the determination of trace amounts of metal ions, such as vanadium, through methods like cloud point extraction coupled with flow injection analysis and fluorescence detection. []
Q8: Does Pyronine B interact with nucleic acids?
A8: Pyronine B exhibits a strong affinity for nucleic acids, particularly DNA and RNA. It can intercalate into the DNA helix, leading to changes in its spectroscopic properties. This interaction forms the basis for several analytical methods for nucleic acid detection and quantification. [, , ]
Q9: How does Pyronine B interact with proteins?
A9: Pyronine B interacts with proteins, such as bovine serum albumin (BSA). The interaction primarily occurs through electrostatic forces, causing fluorescence quenching of BSA. This interaction can be utilized to study protein-ligand binding and conformational changes in proteins. []
Q10: What are some other applications of Pyronine B?
A10: Besides analytical applications, Pyronine B finds use in areas like:
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